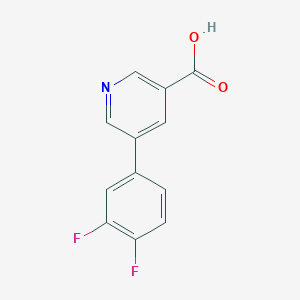

5-(3,4-Difluorophenyl)nicotinic acid

描述

5-(3,4-Difluorophenyl)nicotinic acid is a nicotinic acid derivative featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 3,4-difluorophenyl group at position 3. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance metabolic stability and influence receptor binding affinity. It serves as a key intermediate in synthesizing pharmaceuticals targeting metabolic and neurological disorders, such as melanin-concentrating hormone receptor 1 (MCHR1) antagonists .

属性

IUPAC Name |

5-(3,4-difluorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-10-2-1-7(4-11(10)14)8-3-9(12(16)17)6-15-5-8/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJGBHWYSDJVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655328 | |

| Record name | 5-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048486-16-3 | |

| Record name | 5-(3,4-Difluorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-(3,4-Difluorophenyl)nicotinic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article comprehensively reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.

1. Synthesis and Structural Characteristics

This compound is synthesized through the reaction of 3,4-difluorobenzaldehyde with nicotinic acid derivatives. The structural confirmation of synthesized compounds is typically achieved using spectroscopic methods such as NMR and IR spectroscopy. The compound's molecular structure is characterized by the presence of a pyridine ring and a difluorophenyl substituent, which may influence its biological activity.

2. Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of nicotinic acid exhibit promising antimicrobial properties. For instance, compounds derived from nicotinic acid have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 1.95 to 15.62 µg/mL, indicating strong antibacterial potential .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Acylhydrazones derived from nicotinic acid | 1.95 - 15.62 | Staphylococcus epidermidis |

2.2 Anti-inflammatory Effects

Studies suggest that nicotinic acid derivatives may exert anti-inflammatory effects by modulating immune responses. The presence of the difluorophenyl group could enhance the compound's ability to influence inflammatory pathways, although specific mechanisms remain to be elucidated.

2.3 Antifibrotic Properties

Research indicates that certain nicotinic acid derivatives can inhibit collagen synthesis and reduce fibrosis in liver cells. For example, compounds similar to this compound have been shown to decrease the expression of collagen type I alpha 1 (COL1A1), suggesting potential applications in treating fibrotic diseases .

The mechanisms underlying the biological activities of this compound are complex and involve several pathways:

- Receptor Modulation : Compounds like this compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially providing neuroprotective effects.

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects.

- Molecular Docking Studies : Computational studies have provided insights into binding affinities with target proteins such as penicillin-binding proteins and sterol demethylases, suggesting mechanisms for antimicrobial action .

4. Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various applications:

- A study demonstrated that derivatives showed reduced cytotoxicity while maintaining antimicrobial effectiveness against resistant strains of bacteria .

- Another investigation focused on the compound's role in modulating immune responses in vitro, indicating potential therapeutic applications in inflammatory diseases .

5. Conclusion and Future Directions

This compound exhibits a range of biological activities that warrant further exploration. Its antimicrobial properties make it a candidate for developing new antibiotics, particularly against resistant strains. Additionally, its anti-inflammatory and antifibrotic effects suggest potential applications in treating chronic diseases.

Future research should focus on:

- Detailed mechanistic studies to clarify how structural modifications influence biological activity.

- Clinical trials to evaluate safety and efficacy in humans.

- Exploration of combination therapies using this compound to enhance therapeutic outcomes.

科学研究应用

Pharmaceutical Applications

Drug Development

5-(3,4-Difluorophenyl)nicotinic acid is recognized for its role as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to enhance drug efficacy and specificity by modulating nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological conditions .

Case Study: Nicotinic Receptor Modulation

Research has demonstrated that compounds with similar structures can effectively modulate nAChRs, leading to potential therapeutic effects in treating conditions such as Alzheimer's disease and schizophrenia. For instance, a study indicated that derivatives of nicotinic acid exhibited significant binding affinity to nAChRs, suggesting their utility as cognitive enhancers .

Biochemical Research

Nicotinic Receptor Studies

This compound is extensively used in biochemical research to investigate the role of nicotinic receptors in neurotransmission. Understanding these interactions is crucial for developing new therapeutic strategies for neurodegenerative diseases .

Antimicrobial Activity

Recent studies have shown that this compound derivatives exhibit antimicrobial properties. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) of 10 µM against Staphylococcus aureus, comparable to established antibiotics like ampicillin .

Material Science

Organic Semiconductors

The unique electronic properties of this compound make it a candidate for developing advanced materials such as organic semiconductors. Its ability to form stable films and conduct electricity is being explored for applications in organic electronics and photovoltaic devices .

Agricultural Chemistry

Agrochemical Development

In agricultural research, this compound is investigated for its potential use in developing agrochemicals that enhance crop resistance to pests and diseases. The fluorinated structure may contribute to improved efficacy and stability of these agrochemicals .

Analytical Chemistry

Standard Reference Material

this compound serves as a standard reference material in various analytical methods. Its consistent properties aid in the accurate quantification of related compounds in complex mixtures, making it valuable in both research and industrial applications .

相似化合物的比较

Structural and Functional Comparisons with Analogues

Fluorophenyl-Substituted Nicotinic Acids

Positional Isomerism of Fluorine Atoms

- 5-(2,4-Difluorophenyl)nicotinic Acid (CAS 887973-46-8): Differs in the fluorine substitution pattern (2,4- vs. 3,4-positions).

- 6-(3,4-Difluorophenyl)nicotinic Acid (CAS 505082-74-6):

The pyridine ring substitution shifts to position 6, which may affect hydrogen bonding interactions with biological targets. Such derivatives are less common in drug development pipelines .

Monofluorinated Analogues

Trifluoromethyl and Trifluoromethoxy Derivatives

Physicochemical Properties and Pharmacological Implications

Table 1: Key Physicochemical Parameters

| Compound Name | CAS Number | Molecular Weight | Substituent Pattern | pKa (Predicted) | LogP (Estimated) |

|---|---|---|---|---|---|

| 5-(3,4-Difluorophenyl)nicotinic Acid | Not explicitly provided | 265.21 | 3,4-difluorophenyl | ~2.1 | 2.8 |

| 5-(2,4-Difluorophenyl)nicotinic Acid | 887973-46-8 | 265.21 | 2,4-difluorophenyl | ~2.0 | 2.9 |

| 5-[3-(Trifluoromethyl)phenyl]nicotinic Acid | 893740-46-0 | 297.22 | 3-CF₃ | ~1.8 | 3.5 |

| 5-(4-Trifluoromethoxyphenyl)nicotinic Acid | 898796-62-8 | 283.20 | 4-OCF₃ | ~2.04 | 3.2 |

Notes:

- Lower pKa values correlate with stronger electron-withdrawing groups, enhancing ionization at physiological pH .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。